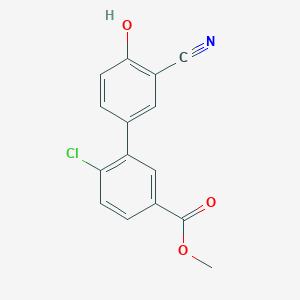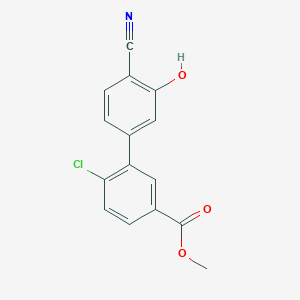
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid with a melting point of approximately 120-122°C and a boiling point of approximately 200°C. This compound is a derivative of phenol, and is composed of a phenyl ring with a cyano group and a trifluoromethyl group. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a variety of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in some reactions. Furthermore, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Mecanismo De Acción
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is an intermediate in the synthesis of a variety of compounds. Its mechanism of action involves the formation of a cyano group, which can then react with other compounds to form the desired product. The cyano group is formed through the reaction of the phenol with trifluoromethyl iodide and sodium cyanide.
Biochemical and Physiological Effects
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using this compound may have biochemical and physiological effects. Therefore, it is important to be aware of the effects of the compounds that are synthesized using this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound with a relatively low melting point, making it easy to handle and store. However, it is important to note that this compound is toxic and should be handled with caution. Furthermore, it is important to use the appropriate protective equipment when handling this compound.
Direcciones Futuras
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, has a variety of potential future applications in scientific research. It could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. Furthermore, it could be used as a catalyst in certain reactions, and it could also be used as a reagent in organic synthesis. Finally, it could be used to study the mechanism of action of certain compounds, and to develop new compounds with potential therapeutic applications.
Métodos De Síntesis
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%, is synthesized through a two-step process. The first step involves the reaction of phenol with trifluoromethyl iodide to produce 2-cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The second step involves the reaction of the phenol with sodium cyanide to produce the desired product, 2-cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-5-4-11(15(16,17)18)7-12(14)9-2-3-10(8-19)13(20)6-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESRBZDKVJEMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684995 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-methoxy-5-trifluoromethylphenyl)phenol | |
CAS RN |
1261906-98-2 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)









